molecular formula C7H4ClNO B2411505 4-Chloro-3-hydroxybenzonitrile CAS No. 51748-01-7

4-Chloro-3-hydroxybenzonitrile

Cat. No.: B2411505
CAS No.: 51748-01-7
M. Wt: 153.57
InChI Key: KRDRCVJCTNBELJ-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has a molecular weight of 153.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H . The InChI key is KRDRCVJCTNBELJ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in an inert atmosphere .

Scientific Research Applications

Photoreactions in Aqueous Solutions

4-Chloro-3-hydroxybenzonitrile's behavior in photochemical reactions is significant in aqueous solutions. It forms various reactive intermediates like triplet carbenes, which undergo further transformations in the presence of different reagents. This property is valuable in understanding the photochemistry of halogenated phenols in aquatic environments (Bonnichon et al., 1999).

Vibrational Spectroscopy and Structure Analysis

Studies involving this compound have contributed to the understanding of molecular structures through vibrational spectroscopy. The analysis of its vibrational frequencies, both experimental and theoretical, has been essential in interpreting molecular structures and their changes upon ionization (Y. Binev, 2001).

Environmental Degradation Studies

The compound's degradation behavior, especially in environmental contexts, has been studied. For example, investigations into the photodegradation of similar compounds, like bromoxynil and ioxynil, shed light on the environmental fate of this compound and related herbicides (Cupples et al., 2005).

Chemical Synthesis

This compound also plays a role in chemical synthesis, serving as a precursor or intermediate in various chemical reactions. Its properties are exploited in developing new synthetic routes and in understanding reaction mechanisms (Wu Guo-qiang, 2010).

Photodegradation in the Presence of Sodium Chloride

The aquatic photodegradation of compounds like this compound is influenced by the presence of sodium chloride. This understanding is crucial in evaluating the environmental impact and degradation pathways of halogenated compounds in marine and freshwater systems (J. Kochany et al., 1990).

Safety and Hazards

4-Chloro-3-hydroxybenzonitrile is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can have different biochemical activities, which may lead to varying effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, it can influence the activity of cofactors involved in various biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Properties

IUPAC Name

4-chloro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDRCVJCTNBELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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